molecular formula C9H12N2O2 B13220705 2-Aminomethyl-3-pyridin-4-YL-propionic acid CAS No. 910444-19-8

2-Aminomethyl-3-pyridin-4-YL-propionic acid

Cat. No.: B13220705
CAS No.: 910444-19-8
M. Wt: 180.20 g/mol
InChI Key: ZPZJQJPAGXPTPY-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-pyridin-4-YL-propionic acid is an organic compound with the molecular formula C9H12N2O2 This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-pyridin-4-YL-propionic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinepropionic acid with aminomethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-pyridin-4-YL-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-Aminomethyl-3-pyridin-4-YL-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-pyridin-4-YL-propionic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-3-pyridin-4-YL-propionic acid is unique due to the combination of its aminomethyl group and propionic acid moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

910444-19-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(aminomethyl)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)

InChI Key

ZPZJQJPAGXPTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(CN)C(=O)O

Origin of Product

United States

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